molecular formula C11H9NO4 B14319315 5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile CAS No. 111210-22-1

5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile

Cat. No.: B14319315
CAS No.: 111210-22-1
M. Wt: 219.19 g/mol
InChI Key: UYJBIRRDENQIAV-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted phenols and nitriles, followed by cyclization reactions . The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

CAS No.

111210-22-1

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

5,7-dimethoxy-3-oxo-1H-2-benzofuran-1-carbonitrile

InChI

InChI=1S/C11H9NO4/c1-14-6-3-7-10(8(4-6)15-2)9(5-12)16-11(7)13/h3-4,9H,1-2H3

InChI Key

UYJBIRRDENQIAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(OC2=O)C#N)C(=C1)OC

Origin of Product

United States

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